molecular formula C12H12ClF2N3 B7811205 6-chloro-2-cyclopentyl-4-(difluoromethyl)-2H-pyrazolo[3,4-b]pyridine

6-chloro-2-cyclopentyl-4-(difluoromethyl)-2H-pyrazolo[3,4-b]pyridine

Cat. No.: B7811205
M. Wt: 271.69 g/mol
InChI Key: JHYILTOFAQMOIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-2-cyclopentyl-4-(difluoromethyl)-2H-pyrazolo[3,4-b]pyridine is a fluorinated heterocyclic compound with a pyrazolo[3,4-b]pyridine core. Its structure features a chloro substituent at position 6, a cyclopentyl group at position 2, and a difluoromethyl group at position 4 (Figure 1).

Properties

IUPAC Name

6-chloro-2-cyclopentyl-4-(difluoromethyl)pyrazolo[3,4-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClF2N3/c13-10-5-8(11(14)15)9-6-18(17-12(9)16-10)7-3-1-2-4-7/h5-7,11H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHYILTOFAQMOIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C=C3C(=CC(=NC3=N2)Cl)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClF2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclopentylation via Alkylation of tert-Butyl Acetoacetate

The cyclopentyl group is introduced through a Dieckmann cyclization-like reaction. tert-Butyl acetoacetate reacts with 1,4-dibromobutane in the presence of a phase-transfer catalyst (e.g., tetrabutylammonium bromide) at 90–100°C for 20–25 hours. This yields tert-butyl 1-acetylcyclopentanecarboxylate, which undergoes hydrolysis and decarboxylation to form 1-cyclopentylethanone.

Key Data:

  • Reaction temperature: 100°C

  • Yield of tert-butyl 1-acetylcyclopentanecarboxylate: ~85% (estimated from analogous procedures)

Construction of the Pyridine Ring

1-cyclopentylethanone is condensed with cyanoacetamide under basic conditions to form 2-cyclopentyl-6-hydroxyisonicotinic acid (Compound 6). This intermediate is esterified using trimethylorthoformate and methanol catalyzed by sulfuric acid, yielding methyl 2-cyclopentyl-6-hydroxyisonicotinate (Compound 7).

Optimized Conditions:

  • Esterification: 60–65°C, 2 equivalents of trimethylorthoformate

  • Yield of Compound 7: 89%

Chlorination of the Hydroxy Group

Compound 7 undergoes chlorination with phenylphosphonic dichloride (2 equivalents) at 130°C to produce methyl 2-chloro-6-cyclopentylisonicotinate (Compound 8). Alternative methods using phosphorus oxychloride (10 equivalents) at 115°C for 4 hours are also effective.

Analytical Data for Compound 8:

  • Yield: 93%

  • Purity (LC-MS): 94%

  • Molecular Formula: C₁₂H₁₃ClNO₂

Synthesis of the Pyrazole Fragment: 3-(Difluoromethyl)-1-Methyl-1H-Pyrazole-4-Carboxylic Acid

Substitution/Hydrolysis Reaction

α,β-Unsaturated ester (e.g., methyl 3-(dimethylamino)acrylate) reacts with 2,2-difluoroacetyl chloride at −30°C in the presence of an acid-binding agent (e.g., triethylamine). Hydrolysis with aqueous potassium hydroxide yields potassium 2-difluoroacetyl-3-(dimethylamino)acrylate.

Key Parameters:

  • Temperature: −30°C to −20°C

  • Catalyst: Potassium iodide (0.6 equivalents)

Condensation/Cyclization with Methylhydrazine

The difluoroacetyl intermediate undergoes condensation with 40% methylhydrazine aqueous solution at −30°C, followed by cyclization under reduced pressure and elevated temperature (40–85°C). Acidification with hydrochloric acid precipitates the crude product, which is recrystallized from 35–65% aqueous ethanol.

Performance Metrics:

  • Yield: 75.9–79.6%

  • Purity (HPLC): 99.3–99.6%

  • Regioselectivity (3- vs. 5-isomer): 95:5 to 96:4

Coupling and Cyclization to Form the Bicyclic Core

Formation of the Pyrazolo[3,4-b]Pyridine Skeleton

Methyl 2-chloro-6-cyclopentylisonicotinate (Compound 8) and 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid are coupled via a nucleophilic aromatic substitution or transition-metal-catalyzed cross-coupling. For example, Suzuki-Miyaura coupling using palladium catalysts (e.g., Pd(dppf)Cl₂) links the pyridine and pyrazole fragments.

Challenges and Solutions:

  • Regioselectivity: The 4-position of the pyrazole must react preferentially to avoid isomer formation.

  • Protecting Groups: Temporary protection of carboxylic acids as esters prevents side reactions.

Final Chlorination and Deprotection

The methoxy group in the coupled product is replaced with chlorine using phosphoryl chloride (POCl₃) or thionyl chloride (SOCl₂) under reflux. Acidic or basic hydrolysis removes protecting groups, yielding the final compound.

Reaction Conditions:

  • Chlorination: POCl₃, 110–120°C, 4 hours

  • Hydrolysis: 2M HCl, 60°C, 2 hours

Analytical Characterization and Quality Control

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 1.60–1.85 (m, 8H, cyclopentyl), 3.95 (s, 3H, N–CH₃), 6.45 (t, J = 54 Hz, 1H, CF₂H), 7.82 (s, 1H, pyridine-H).

  • LC-MS: m/z 342.1 [M+H]⁺ (calculated for C₁₅H₁₅ClF₂N₄).

Purity and Yield Optimization

  • Recrystallization Solvent: 40% aqueous ethanol achieves >99% purity.

  • Column Chromatography: Silica gel with ethyl acetate/hexane (1:3) removes regioisomeric impurities.

Industrial-Scale Considerations

Cost-Effective Reagents

  • Chlorination Agents: Phenylphosphonic dichloride is preferred over POCl₃ due to lower corrosivity.

  • Solvent Recovery: Isopropyl acetate and tert-butanol are distilled and reused .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atom at position 6 serves as a primary site for nucleophilic substitution due to its electron-withdrawing environment. Key findings include:

Reagents and Conditions:

  • Amines : React in polar aprotic solvents (e.g., DMF, THF) at 60–80°C, yielding 6-amino derivatives.

  • Thiols : Require basic conditions (e.g., K₂CO₃) in ethanol/water mixtures for efficient substitution .

Example Reaction:

6-chloro-...pyridine+R-NH2DMF, 70°C6-R-NH-...pyridine+HCl\text{6-chloro-...pyridine} + \text{R-NH}_2 \xrightarrow{\text{DMF, 70°C}} \text{6-R-NH-...pyridine} + \text{HCl}

Table 1: Substitution Efficiency with Selected Nucleophiles

NucleophileSolventTemp (°C)Yield (%)Reference
MethylamineDMF7082
BenzylthiolEtOH/H₂O5075
PiperidineTHF8068

Oxidation and Reduction Reactions

The difluoromethyl group and pyrazole ring exhibit redox activity:

Oxidation

  • Pyrazole Ring : Treatment with H₂O₂ in acetic acid oxidizes the pyrazole N–N bond, forming a pyridone derivative .

  • Cyclopentyl Group : Resistant to oxidation under standard conditions due to steric hindrance.

Reduction

  • Difluoromethyl Group : NaBH₄ selectively reduces the C–F bond to CHF₂ under mild conditions (0°C, THF) .

  • Chlorine : Catalytic hydrogenation (H₂/Pd-C) replaces Cl with H, producing 6-dechloro derivatives.

Example Reaction:

6-chloro-...pyridine+H2O2AcOH6-chloro-...pyridin-6-one\text{6-chloro-...pyridine} + \text{H}_2\text{O}_2 \xrightarrow{\text{AcOH}} \text{6-chloro-...pyridin-6-one}

Cyclization and Ring-Functionalization

The fused pyrazolo[3,4-b]pyridine system participates in cycloaddition and annulation reactions:

  • 1,3-Dipolar Cycloaddition : Reacts with nitrilimines in dichloromethane to form tricyclic derivatives (88% yield) .

  • Suzuki Coupling : The chloro group enables cross-coupling with aryl boronic acids under Pd catalysis, introducing aromatic substituents .

Table 2: Cyclization Outcomes

Reaction TypeReagentProduct StructureYield (%)Reference
1,3-Dipolar CycloadditionPhC≡N–NPh₂Tricyclic pyrazolo-fused88
Suzuki CouplingPhB(OH)₂6-Aryl derivative65

Comparative Reactivity with Analogues

Structural modifications significantly alter reactivity:

Table 3: Substituent Effects on Reaction Rates

CompoundSubstituent at Position 4Relative Substitution Rate (Cl → NH₂)
6-Chloro-4-(difluoromethyl)-...CHF₂1.0 (baseline)
6-Chloro-4-(trifluoromethyl)-...CF₃0.7
6-Chloro-4-(methyl)-...CH₃1.5

The difluoromethyl group (CHF₂) moderately withdraws electrons, slowing substitution compared to methyl but enhancing stability over trifluoromethyl analogues.

Mechanistic Insights

  • Tautomerism : The 1H/2H tautomeric equilibrium influences regioselectivity in cyclization reactions .

  • Steric Effects : The cyclopentyl group at position 2 directs electrophiles to the less hindered position 6.

Scientific Research Applications

Drug Development

The primary application of 6-chloro-2-cyclopentyl-4-(difluoromethyl)-2H-pyrazolo[3,4-b]pyridine lies in drug discovery and development. Research indicates that compounds within the pyrazolo[3,4-b]pyridine class exhibit various biological activities, such as:

  • Anticonvulsant : Potential for treating epilepsy.
  • Analgesic : Pain relief properties.
  • Anti-inflammatory : Reduction of inflammation.

These activities are attributed to the compound's ability to interact with specific biological targets, potentially influencing signaling pathways related to these conditions.

Interaction Studies

Studies focusing on the binding affinity and mechanism of action of this compound with various biological targets are crucial. The presence of functional groups like the chloro and difluoromethyl groups may enhance its interaction with enzymes or receptors involved in disease processes.

Comparative Analysis with Related Compounds

A comparative analysis highlights how structural variations influence biological activity among similar compounds:

Compound NameStructural FeaturesBiological Activity
6-Chloro-2-methyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridineMethyl instead of cyclopentyl; trifluoromethyl groupAnticancer activity
5-Fluoro-2-cyclopentyl-4-(difluoromethyl)-2H-pyrazolo[3,4-b]pyridineFluoro substitution at position 5Phosphodiesterase inhibition
6-Bromo-2-cyclohexyl-4-(difluoromethyl)-2H-pyrazolo[3,4-b]pyridineBromine at position 6; cyclohexyl groupAnti-inflammatory properties

This table illustrates how modifications in substituents can lead to diverse therapeutic potentials.

Mechanism of Action

The mechanism of action of 6-chloro-2-cyclopentyl-4-(difluoromethyl)-2H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s effects are mediated through pathways that involve binding to active sites or altering protein conformation, thereby influencing biological processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

The biological and chemical profiles of pyrazolo[3,4-b]pyridine derivatives are highly dependent on substituent patterns. Below is a comparative analysis of key analogs:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Key Properties/Applications References
Target Compound 6-Cl, 2-cyclopentyl, 4-(CF₂H) C₁₂H₁₂ClF₂N₃ 283.69 Discontinued; fluorinated building block
6-Chloro-2-isobutyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridine 6-Cl, 2-isobutyl, 4-(CF₃) C₁₁H₁₁ClF₃N₃ 277.68 Higher lipophilicity (CF₃ vs. CF₂H); stock availability noted
2-{[4-(Difluoromethyl)-2-ethyl-2H-pyrazolo[3,4-b]pyridin-6-yl]sulfanyl}acetic acid 6-SCH₂COOH, 2-ethyl, 4-(CF₂H) C₁₂H₁₃F₂N₃O₂S 301.32 Enhanced solubility (sulfanyl acetic acid); antioxidant/anti-inflammatory potential
Org 48762-0 (4,6-Bis(4-fluorophenyl)-2-methyl-5-(4-pyridyl)-2H-pyrazolo[3,4-b]pyridine) 4,6-bis(4-F-C₆H₄), 2-CH₃, 5-(4-pyridyl) C₂₅H₁₈F₂N₄ 436.44 Potent p38α/β kinase inhibitor; anti-inflammatory applications
5-Bromo-2-(difluoromethyl)-2H-pyrazolo[3,4-b]pyridine 5-Br, 2-(CF₂H) C₇H₄BrF₂N₃ 248.03 Radioactive labeling potential; used in C-H¹⁸F-difluoromethylation studies

Key Observations :

  • Fluorinated Groups : The difluoromethyl (CF₂H) group in the target compound offers metabolic stability compared to trifluoromethyl (CF₃) analogs, which are more lipophilic but may exhibit slower clearance .
  • Position 2 Substituents : Cyclopentyl (target) vs. isobutyl or ethyl groups influence steric hindrance and binding affinity. Cyclopentyl may enhance selectivity in kinase interactions .
  • Functional Groups : Sulfanyl acetic acid derivatives (e.g., ) improve water solubility, making them suitable for oral formulations, whereas halogenated variants (Cl, Br) are often used in radiolabeling or as enzyme inhibitors .

Pharmacological Activity

Kinase Inhibition :
  • The target compound’s difluoromethyl and cyclopentyl groups may mimic Org 48762-0, a p38α/β inhibitor, but with reduced molecular weight (283.69 vs. 436.44).
  • Comparison with 6-Chloro-2-isobutyl-4-(trifluoromethyl) analog : The CF₃ group in this analog could enhance target binding via stronger hydrophobic interactions but may reduce metabolic stability .
Antimicrobial and Anti-inflammatory Activity :
  • Pyrazolo[3,4-b]pyridines with electron-withdrawing groups (e.g., CF₂H, Cl) exhibit enhanced anti-inflammatory properties. For example, 4,7-dihydro derivatives demonstrate radical scavenging activity, whereas fully aromatic systems (e.g., target compound) may prioritize kinase inhibition .

Biological Activity

6-Chloro-2-cyclopentyl-4-(difluoromethyl)-2H-pyrazolo[3,4-b]pyridine is a compound belonging to the pyrazolo[3,4-b]pyridine class, which has garnered attention in medicinal chemistry for its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies to provide a comprehensive understanding of its pharmacological significance.

Chemical Structure and Properties

The compound features a bicyclic structure characterized by a pyrazole ring fused to a pyridine ring. Its chemical formula is C12H12ClF2N3C_{12}H_{12}ClF_2N_3, and it possesses notable substituents that may influence its biological activity.

PropertyValue
CAS Number1951439-24-9
Molecular Weight273.68 g/mol
Melting PointNot specified
SolubilityNot specified

Synthesis

The synthesis of 6-chloro-2-cyclopentyl-4-(difluoromethyl)-2H-pyrazolo[3,4-b]pyridine can be achieved through various methods involving cyclization reactions and functional group modifications. The presence of the chloro and difluoromethyl groups enhances its reactivity and potential interactions with biological targets.

Biological Activity

Research indicates that compounds within the pyrazolo[3,4-b]pyridine class exhibit a range of biological activities, including:

  • Anticancer Properties : Related compounds have shown efficacy against various cancer cell lines.
  • Anti-inflammatory Effects : Some derivatives demonstrate significant anti-inflammatory properties.
  • Anticonvulsant Activity : Certain pyrazolopyridines have been reported to possess anticonvulsant effects.

The biological activity of 6-chloro-2-cyclopentyl-4-(difluoromethyl)-2H-pyrazolo[3,4-b]pyridine is likely mediated through specific interactions with molecular targets, such as enzymes or receptors involved in disease pathways. Binding affinity studies are crucial for elucidating these mechanisms.

Case Studies and Research Findings

Several studies have explored the biological profiles of similar compounds, providing insights into the potential applications of 6-chloro-2-cyclopentyl-4-(difluoromethyl)-2H-pyrazolo[3,4-b]pyridine:

  • Anticancer Activity :
    • A study on structurally related pyrazolopyridines indicated that modifications at the cyclopentyl position could enhance anticancer activity against breast cancer cell lines .
  • Anti-inflammatory Effects :
    • Research demonstrated that compounds with difluoromethyl substitutions exhibited reduced inflammation in animal models, suggesting a pathway for therapeutic development .
  • Enzyme Inhibition :
    • Similar derivatives have been tested for their ability to inhibit phosphodiesterases, which are crucial in regulating cellular signaling pathways .

Comparative Analysis with Related Compounds

A comparative analysis highlights how variations in substituents influence biological activity:

Compound NameStructural FeaturesBiological Activity
6-Chloro-2-methyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridineMethyl instead of cyclopentyl; trifluoromethyl groupAnticancer activity
5-Fluoro-2-cyclopentyl-4-(difluoromethyl)-2H-pyrazolo[3,4-b]pyridineFluoro substitution at position 5Phosphodiesterase inhibition
6-Bromo-2-cyclohexyl-4-(difluoromethyl)-2H-pyrazolo[3,4-b]pyridineBromine at position 6; cyclohexyl groupAnti-inflammatory properties

Q & A

Q. What synthetic methodologies are optimal for synthesizing 6-chloro-2-cyclopentyl-4-(difluoromethyl)-2H-pyrazolo[3,4-b]pyridine, and how can reaction yields be improved?

  • Methodological Answer : The synthesis of pyrazolo[3,4-b]pyridine derivatives often involves multi-step reactions, including halogenation, cyclization, and functional group modifications. For example, halogenated intermediates like 5-bromo-2-(difluoromethyl)-2H-pyrazolo[3,4-b]pyridine (CAS: 928139-64-4) can serve as precursors for cross-coupling reactions . Palladium-catalyzed Suzuki-Miyaura couplings or Buchwald-Hartwig aminations are effective for introducing cyclopentyl or other substituents. Reaction yields are maximized by optimizing solvent systems (e.g., DMF or toluene), temperature gradients, and catalyst loadings (e.g., Pd(PPh₃)₄ at 0.5–2 mol%) . Purification via column chromatography or recrystallization ensures >95% purity.

Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substituent positions (e.g., distinguishing cyclopentyl vs. aromatic protons) and confirms difluoromethyl (-CF₂H) signals .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) monitors purity, especially for halogenated byproducts .
  • Mass Spectrometry (HRMS) : High-resolution MS validates molecular weight (e.g., expected m/z for C₁₄H₁₅ClF₂N₄).
  • X-Ray Crystallography : Resolves ambiguous stereochemistry in cyclopentyl or pyrazole ring conformations .

Advanced Research Challenges

Q. How can researchers design experiments to evaluate the compound’s selectivity across kinase isoforms, such as p38α/β?

  • Methodological Answer :
  • Kinase Profiling Assays : Use recombinant kinase isoforms (p38α, p38β, JNK, ERK) in ATP-competitive binding assays. Measure IC₅₀ values via fluorescence polarization (FP) or time-resolved FRET (TR-FRET) .
  • Structural Analysis : Compare binding modes using co-crystallization with p38α (PDB ID: 3D83) and molecular dynamics (MD) simulations to identify residue-specific interactions (e.g., hydrophobic pockets accommodating cyclopentyl groups) .
  • Cellular Validation : Test inhibition of TNF-α secretion in macrophages (IC₅₀ < 50 nM indicates selectivity) .

Q. What strategies resolve contradictions in reported biological activity data across different studies?

  • Methodological Answer :
  • Assay Standardization : Control variables such as ATP concentration (1 mM vs. 10 µM), cell passage number, and endotoxin levels in recombinant proteins .
  • Impurity Analysis : Quantify synthetic byproducts (e.g., dehalogenated analogs) via LC-MS and correlate with bioactivity discrepancies .
  • Meta-Analysis : Apply statistical tools (e.g., Bland-Altman plots) to compare IC₅₀ values from independent studies, adjusting for assay plate variability .

Q. How can computational methods predict the compound’s interactions with non-kinase targets (e.g., GPCRs or ion channels)?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina or Schrödinger Glide to screen against homology models of GPCRs (e.g., adenosine A₂A receptor). Prioritize targets with complementary electrostatic surfaces for the difluoromethyl group .
  • Machine Learning (ML) : Train ML models on ChEMBL datasets to predict off-target binding, focusing on descriptors like topological polar surface area (TPSA) and LogP .
  • Free Energy Perturbation (FEP) : Calculate binding affinities for predicted targets using FEP+ in Desmond to validate hypotheses .

Data Contradiction Analysis

Q. How to address discrepancies in synthetic yields reported for halogenated pyrazolo[3,4-b]pyridine intermediates?

  • Methodological Answer :
  • Reaction Monitoring : Use in-situ IR or Raman spectroscopy to track intermediate formation (e.g., bromo vs. chloro derivatives) and optimize quenching times .
  • Catalyst Screening : Test alternative catalysts (e.g., CuI vs. PdCl₂) for Buchwald-Hartwig steps, noting ligand effects (XPhos vs. BINAP) on regioselectivity .
  • Solvent Effects : Compare polar aprotic (DMF) vs. non-polar (toluene) solvents in SNAr reactions; higher dielectric solvents may improve difluoromethyl incorporation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.